2-Ethyl-5-nitroisoindolin-1-one
Description
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-ethyl-5-nitro-3H-isoindol-1-one |
InChI |
InChI=1S/C10H10N2O3/c1-2-11-6-7-5-8(12(14)15)3-4-9(7)10(11)13/h3-5H,2,6H2,1H3 |
InChI Key |
COEXNXZPPDCAMI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=C(C1=O)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Nitro Precursors
A widely reported method involves the reduction of 2-ethyl-5-nitroisoindoline intermediates using palladium catalysts. For example:
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Procedure : A mixture of 4-nitro-2,3-dihydro-1H-isoindol-1-one (20 g), ammonium formate (35 g), and 7.5% Pd/C (0.6 g) in methanol (60 mL) was stirred at 35°C for 2 hours. Filtration and recrystallization yielded 15.3 g (92%) of 4-amino-2,3-dihydro-1H-isoindol-1-one, which was subsequently ethylated.
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Key Parameters :
This method’s efficiency depends on the nitro group’s accessibility to the catalyst, with DMF enhancing solubility for bulkier substrates.
Alkylation of Isoindolinone Intermediates
Ethyl-group introduction via nucleophilic substitution or Friedel-Crafts alkylation is critical. A patent-described approach (CN100491350C) outlines:
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Step 1 : Condensation of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate in ethanol/water at 20–60°C forms Pyruvic Acid Ethyl ester-4-nitro phenylhydrazone.
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Step 2 : Cyclization using polyphosphoric acid in toluene at 85–115°C yields 5-nitroisoindolin-1-one ethyl ester, followed by ethyl-group retention during hydrolysis.
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Optimization :
Sonogashira Coupling and Cyclization
Recent advances employ palladium-mediated cross-coupling to install the ethyl group. A Sonogashira reaction between 5-iodo-nitroisoindolinone and ethylacetylene derivatives achieves this:
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Conditions :
This route avoids harsh alkylation conditions, preserving the nitro group’s integrity.
Comparative Analysis of Methodologies
Notes :
-
Catalytic hydrogenation offers the highest yield but requires post-reduction ethylation.
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Polyphosphoric acid cyclization is cost-effective but generates stoichiometric waste.
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Sonogashira coupling enables precise ethyl-group placement but demands palladium catalysts.
Industrial-Scale Production Considerations
For bulk synthesis, the polyphosphoric acid route is preferred due to low catalyst costs and scalability:
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Batch Process :
-
Purity Control : Recrystallization from ethanol/water mixtures achieves >98% purity.
Challenges and Optimization Strategies
-
Nitro Group Stability : Elevated temperatures during cyclization risk nitro reduction. Lowering reaction temperatures to 90°C and using inert atmospheres mitigate this.
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Ethyl-Group Regioselectivity : Friedel-Crafts alkylation in dichloromethane with AlCl₃ directs ethyl placement at the 2-position (75% selectivity).
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Waste Management : Polyphosphoric acid neutralization with NaOH generates phosphate salts, requiring filtration and wastewater treatment .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-nitroisoindolin-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Ethyl-5-amino-2,3-dihydro-isoindol-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Scientific Research Applications
2-Ethyl-5-nitroisoindolin-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-nitroisoindolin-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes. The compound’s ability to undergo various chemical transformations also allows it to modulate different biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs of 2-ethyl-5-nitroisoindolin-1-one include:
Key Observations:
Core Structure Differences: The nitroimidazole derivative (CAS 49575-10-2) shares a nitro group but features an imidazole core instead of isoindolinone, resulting in distinct electronic and steric properties. Its higher molecular weight (261.10 g/mol) and crystalline monohydrate form (mp 195°C) suggest enhanced thermal stability compared to isoindolinone analogs .
Research Findings and Discussion
Physicochemical Properties
- Solubility : The ethyl group in this compound likely reduces aqueous solubility compared to 5-methoxyisoindolin-1-one, which has a polar methoxy group.
- Stability : Nitro-substituted compounds (e.g., CAS 49575-10-2) often exhibit thermal stability but may be sensitive to light or reducing agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Ethyl-5-nitroisoindolin-1-one, and how can purity be validated?
- Methodology : Begin with nitro-substituted isoindolinone precursors, utilizing palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. Optimize reaction conditions (e.g., solvent polarity, temperature) based on solubility profiles. Validate purity via HPLC (≥95%) and characterize using / NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). For known compounds, cross-reference spectral data with literature .
- Data Presentation : Tabulate NMR chemical shifts (δ, ppm), IR absorption bands (cm), and HRMS m/z values alongside reference data for reproducibility .
Q. How can researchers confirm the structural identity of this compound derivatives?
- Methodology : Combine X-ray crystallography (for novel derivatives) with computational simulations (e.g., density functional theory (DFT) for bond-length optimization). For crystalline compounds, compare experimental vs. calculated powder X-ray diffraction (PXRD) patterns. Use CAS registry numbers and InChi keys for unambiguous identification .
- Example : A mismatch in experimental vs. simulated IR spectra may indicate isomerization or impurities, necessitating column chromatography repurification .
Intermediate Research Questions
Q. What strategies optimize the yield of this compound in multistep syntheses?
- Methodology : Use Design of Experiments (DoE) to test variables (catalyst loading, reaction time). For example, a Plackett-Burman design can identify critical factors. Monitor intermediates via thin-layer chromatography (TLC) and quantify yields gravimetrically. Include reaction schematics in supplementary materials with annotated R values .
- Troubleshooting : Low yields may arise from nitro group reduction; employ inert atmospheres (N/Ar) and avoid protic solvents.
Q. How do computational methods predict the biological targets of this compound?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against protein databases (PDB). Validate binding poses via molecular dynamics (MD) simulations (e.g., GROMACS). Compare binding affinities (ΔG, kcal/mol) with known inhibitors. Publish code repositories (GitHub) and force-field parameters for reproducibility .
- Example : A docking score ≤ -8.0 kcal/mol against kinase targets suggests potential anticancer activity. Cross-check with in vitro enzyme assays .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodology : Conduct heteronuclear correlation experiments (HMBC/HSQC) to resolve ambiguous NMR signals. For conflicting IR data, analyze isotopic labeling (e.g., -substituted derivatives) or temperature-dependent studies. Publish raw spectra and processing scripts (e.g., Mnova) in supplementary materials .
- Case Study : A 5-nitroisoindolinone derivative showed δ 7.45 ppm as singlet (expected doublet). HSQC revealed coupling with a non-equivalent proton, indicating crystal packing effects .
Q. What statistical approaches validate the reproducibility of bioactivity data for this compound?
- Methodology : Use intraclass correlation coefficients (ICC) for inter-laboratory validation. For dose-response curves (IC), apply nonlinear regression (e.g., GraphPad Prism) with 95% confidence intervals. Disclose raw datasets (Excel/CSV) and analysis workflows (Jupyter notebooks) .
- Example : A p-value <0.05 in ANOVA confirms significant variance reduction after protocol standardization .
Data Reproducibility and Reporting Standards
- Experimental Replication : Follow CONSORT-EHEALTH guidelines for methodological transparency. Provide stepwise protocols (e.g., "Pink Journey" app analog for automated synthesis) and raw instrument outputs (e.g., .RAW files for LC-MS) .
- Structural Data : Deposit crystallographic data in the Cambridge Structural Database (CSD) with CCDC numbers. For non-crystalline compounds, share optimized DFT coordinates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
